Superior Inhibitory Potency of Tanshinone IIb Against SARS-CoV-2 Papain-Like Protease (PLpro) Relative to Danshexinkun A and Tanshinone I
In a comparative screen of 21 tanshinones, Tanshinone IIb demonstrated the most potent inhibition of SARS-CoV-2 PLpro proteolytic activity among the 19 active compounds, with an IC50 of 0.14 µM. This potency significantly exceeds that of other tanshinones such as Danshexinkun A (IC50 = 31.02 µM), representing a more than 200-fold difference in potency [1]. For comparison, the PLpro IC50 for Tanshinone IIA is 1.6 µM, indicating that Tanshinone IIb is also approximately an order of magnitude more potent than its parent analog [2].
| Evidence Dimension | Inhibitory activity against SARS-CoV-2 PLpro proteolytic activity |
|---|---|
| Target Compound Data | IC50 = 0.14 µM |
| Comparator Or Baseline | Danshexinkun A (IC50 = 31.02 µM); Tanshinone IIA (IC50 = 1.6 µM) |
| Quantified Difference | Potency improvement of ~221-fold over Danshexinkun A; ~11-fold improvement over Tanshinone IIA |
| Conditions | In vitro PLpro enzyme inhibition assay |
Why This Matters
This superior potency makes Tanshinone IIb the preferred chemical probe for investigating the role of PLpro in viral replication and host immune evasion, where high sensitivity and target engagement are critical.
- [1] Biomedical Sciences Thesis. The inhibition of SARS-CoV-2 Papain-like protease by tanshinones. Philadelphia College of Osteopathic Medicine, 2024. View Source
- [2] CSNpharm Technical Datasheet: PLP Inhibitor Panel. View Source
